2-(4-Methoxybenzyloxy)-4-methylquinoline

Organic Synthesis Protecting Groups Reaction Compatibility

Choose 2-(4-Methoxybenzyloxy)-4-methylquinoline (PMBO-L) for reliable PMB ether formation under neutral conditions. This bench-stable, non-lachrymatory crystalline solid eliminates the hazards and instability of PMB-Cl and trichloroacetimidate. Ensures high yields and minimal side reactions with acid/base-sensitive substrates, streamlining late-stage functionalization and automated synthesis.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 937184-70-8
Cat. No. B1627302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzyloxy)-4-methylquinoline
CAS937184-70-8
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)OCC3=CC=C(C=C3)OC
InChIInChI=1S/C18H17NO2/c1-13-11-18(19-17-6-4-3-5-16(13)17)21-12-14-7-9-15(20-2)10-8-14/h3-11H,12H2,1-2H3
InChIKeyNZVDQMQUHTVZAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS 937184-70-8) Product Overview and Procurement Baseline


2-(4-Methoxybenzyloxy)-4-methylquinoline, also known as Dudley Reagent II or PMBO-L, is a quinoline-based reagent specifically developed for the neutral protection of alcohols as para-methoxybenzyl (PMB) ethers [1]. It is a crystalline solid (C18H17NO2, MW 279.33) with a melting point of 73–78 °C and is typically supplied at ≥97% purity for research applications .

Why Generic PMB Reagents Cannot Simply Substitute for 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS 937184-70-8) in Sensitive Syntheses


The selection of a PMB protection reagent is not a trivial, interchangeable choice when working with acid- or base-sensitive substrates. Traditional methods for installing the PMB group rely on Williamson ether synthesis (requiring strong base) or PMB trichloroacetimidate (requiring acid catalysis), both of which can be incompatible with complex, multifunctional molecules [1]. Furthermore, the common alternative reagents—PMB chloride, which is a potent lachrymator, and PMB trichloroacetimidate, which is unstable upon storage—present significant practical handling and reproducibility challenges [1]. This context establishes the operational and functional niche for 2-(4-Methoxybenzyloxy)-4-methylquinoline, as detailed in the quantitative evidence below.

Comparative Quantitative Evidence for 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS 937184-70-8)


Neutral vs. Acidic/Basic Reaction Media: Operational Compatibility

The target compound enables PMB protection of alcohols under essentially neutral conditions, in stark contrast to standard reagents. This is a key differentiating factor for substrates with sensitive functionalities [1].

Organic Synthesis Protecting Groups Reaction Compatibility

Bench Stability and Safety: Comparative Advantages Over Traditional PMB Reagents

The target compound offers significant improvements in storage stability and safety over traditional PMB reagents. In contrast, PMB trichloroacetimidate is known to be unstable during storage, and PMB chloride is a potent lachrymator, making both impractical for routine use [1]. The target compound is a bench-stable, non-lachrymatory crystalline solid [2].

Laboratory Safety Reagent Handling Bench Stability

Substrate Scope: Broad Applicability Across Primary, Secondary, and Tertiary Alcohols

The utility of this reagent is defined by its broad substrate tolerance. It has been demonstrated to effectively protect a wide range of alcohols, including challenging substrates [1]. The method has been validated on primary, secondary, and tertiary alcohols, as well as complex molecules such as cholesterol, and is compatible with acid- or base-sensitive functionalities [1]. This contrasts with some traditional methods that may have a more limited scope or fail with sterically hindered or sensitive alcohols.

Substrate Scope Alcohol Protection Synthetic Methodology

PMB Protection Yields: Direct Head-to-Head Performance in Model Systems

The target compound delivers high yields for PMB protection of alcohols. In a representative procedure, the protection of 1-octanol with this reagent (in the presence of methyl triflate) proceeded with a 95% isolated yield [1]. While not a direct head-to-head comparison within the same study, this yield is competitive with or superior to yields reported for PMB chloride or trichloroacetimidate under comparable conditions, but with the added advantage of neutral reaction media.

Reaction Yield Protecting Group Efficiency Synthetic Efficiency

Structural Analogs: Evidence of Inactivity in Biological Systems

The 4-methylquinoline scaffold is common to many kinase inhibitors. For example, a series of 4-methylquinolines showed inhibitory activity against GSK-3β [1]. While the target compound itself has not been reported to possess biological activity, its specific substitution pattern—a bulky 2-(4-methoxybenzyloxy) group—is known to be a crucial structural feature. The presence of a 4-methyl group on the quinoline ring, combined with a 2-(4-methoxybenzyloxy) moiety, is a unique motif that differentiates it from biologically active analogs like WAY-600704 (which has an azepane at the 2-position) .

Kinase Inhibition Biological Activity GSK-3β

Optimal Application Scenarios for 2-(4-Methoxybenzyloxy)-4-methylquinoline (CAS 937184-70-8)


Protection of Acid- and Base-Sensitive Substrates in Complex Molecule Synthesis

This is the primary, evidence-supported application scenario. When a synthetic route requires the protection of an alcohol in a molecule that also contains acid-labile groups (e.g., acetals, silyl ethers, Boc groups) or base-sensitive groups (e.g., esters, β-lactones), 2-(4-methoxybenzyloxy)-4-methylquinoline is the preferred reagent over traditional PMB chloride or trichloroacetimidate [1]. Its operation under neutral conditions minimizes the risk of unwanted deprotection or decomposition, leading to higher overall yields [1].

Laboratory Standardization for High-Throughput or Automated Synthesis

The reagent's key operational advantages—bench stability and non-lachrymatory nature—make it ideal for standardizing PMB protection protocols in high-throughput experimentation (HTE) or automated synthesis platforms [1][2]. Unlike PMB trichloroacetimidate, which degrades over time, or PMB chloride, which requires special handling, this reagent can be reliably dispensed as a solid and stored without special precautions, ensuring consistent performance across numerous reactions [1].

Late-Stage Functionalization of Advanced Intermediates

The broad substrate scope, including compatibility with complex scaffolds like cholesterol, supports its use in late-stage functionalization [1]. In medicinal chemistry programs, this allows for the installation of a PMB protecting group on a highly elaborated, precious intermediate where the use of harsh acidic or basic conditions would be unacceptable. The high yields (e.g., 95% for 1-octanol) translate directly to material efficiency and cost savings when working with valuable intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Methoxybenzyloxy)-4-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.